molecular formula C5H4F6O2 B3079309 Methyl 2,2,3,4,4,4-hexafluorobutyrate CAS No. 106538-78-7

Methyl 2,2,3,4,4,4-hexafluorobutyrate

Cat. No.: B3079309
CAS No.: 106538-78-7
M. Wt: 210.07 g/mol
InChI Key: IEOIDFVMNOXBAU-UHFFFAOYSA-N
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Description

Methyl 2,2,3,4,4,4-hexafluorobutyrate is a fluorinated ester characterized by a six-fluorine-substituted butyrate backbone and a methyl ester group. Fluorinated esters are prized for their chemical stability, hydrophobicity, and electron-withdrawing effects, which make them valuable in lithium-ion battery electrolytes, polymer synthesis, and specialty solvents .

Properties

IUPAC Name

methyl 2,2,3,4,4,4-hexafluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O2/c1-13-3(12)4(7,8)2(6)5(9,10)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOIDFVMNOXBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023136
Record name Methyl 2,2,3,4,4,4-hexafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106538-78-7
Record name Methyl 2,2,3,4,4,4-hexafluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401023136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2,3,4,4,4-hexafluorobutyrate can be synthesized through several methods. One common approach involves the esterification of 2,2,3,4,4,4-hexafluorobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,4,4,4-hexafluorobutyrate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.

    Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are typically employed for hydrolysis reactions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted derivatives such as amides or thiol esters.

    Reduction: The primary product is 2,2,3,4,4,4-hexafluorobutanol.

    Hydrolysis: The products are 2,2,3,4,4,4-hexafluorobutyric acid and methanol.

Scientific Research Applications

Methyl 2,2,3,4,4,4-hexafluorobutyrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated substrates.

    Industry: The compound is employed in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which methyl 2,2,3,4,4,4-hexafluorobutyrate exerts its effects is primarily related to its ability to participate in nucleophilic substitution and reduction reactions. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Key Structural Insights :

  • Fluorination Degree : Increasing fluorine atoms (e.g., from 3 in methyl trifluoroacetoacetate to 7 in methyl heptafluorobutyrate) enhances hydrophobicity and chemical inertness but may reduce solubility in polar solvents.
  • Ester Group Variability : Carbonate esters (e.g., hexafluorobutyl methyl carbonate) improve electrochemical stability in batteries, while acrylates/methacrylates enable polymerization into fluoropolymers .

Application-Specific Performance Comparisons

Electrolyte Additives in Lithium-Ion Batteries

  • Hexafluorobutyl methyl carbonate: Demonstrates superior suppression of gas evolution (e.g., CO₂, H₂) during cycling compared to non-fluorinated carbonates. Enhances solid-electrolyte interphase (SEI) stability, leading to 15% higher capacity retention after 500 cycles in Li(Ni₀.₄Mn₀.₄Co₀.₂)O₂/graphite cells .

Thermal and Solubility Properties

  • Fluorinated carbonates : Lower boiling points (~150–200°C) compared to acrylates (~200–250°C) due to smaller molecular weights.
  • Acrylates vs. Methacrylates : Methacrylates exhibit higher glass transition temperatures (Tg) in polymers due to methyl group steric effects .

Biological Activity

Methyl 2,2,3,4,4,4-hexafluorobutyrate (CAS Number: 356-32-1) is a fluorinated compound with diverse applications in both industrial and research settings. Its unique chemical structure contributes to its biological activity, particularly in the fields of agrochemicals and pharmaceuticals. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

  • IUPAC Name : Methyl 2,2,3,3,4,4-hexafluorobutanoate
  • Molecular Formula : C5H4F6O2
  • Molecular Weight : 210.075 g/mol
  • SMILES Representation : COC(=O)C(F)(F)C(F)(F)C(F)F

Biological Activity Overview

This compound exhibits a range of biological activities that are primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances its lipophilicity and stability, which can affect its interaction with biological systems.

The compound's biological activity is largely attributed to its ability to interact with various cellular targets. Research indicates that it may act as a metabolic inhibitor or interfere with cellular signaling pathways. Specific mechanisms include:

  • Inhibition of Enzymatic Activity : Methyl hexafluorobutyrate may inhibit enzymes involved in metabolic pathways.
  • Membrane Interaction : Its lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and function.

Toxicity and Safety Profile

The safety profile of this compound is critical for its application in agriculture and pharmaceuticals. Toxicological studies indicate that while it exhibits certain bioactive properties, it also poses potential risks:

  • Acute Toxicity : Studies suggest moderate acute toxicity levels in animal models.
  • Chronic Effects : Long-term exposure may lead to adverse effects on liver and kidney function.

Case Study 1: Agricultural Applications

A study conducted on the efficacy of this compound as a pesticide demonstrated significant antifungal activity against various plant pathogens. The compound was tested in field trials where it showed a reduction in fungal biomass by up to 70% compared to untreated controls .

PathogenControl (%)Treated (%)
Fusarium spp.10030
Botrytis cinerea10025
Alternaria solani10020

Case Study 2: Pharmacological Research

In pharmacological studies assessing the anti-inflammatory properties of methyl hexafluorobutyrate, researchers found that the compound significantly reduced pro-inflammatory cytokine levels in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha25075
IL-630060
IL-1β20050

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,2,3,4,4,4-hexafluorobutyrate
Reactant of Route 2
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Methyl 2,2,3,4,4,4-hexafluorobutyrate

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